

# An In-depth Technical Guide to 2-Pentanone, 5,5-diethoxy-

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## Compound of Interest

Compound Name: 2-Pentanone, 5,5-diethoxy-

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This technical guide provides a comprehensive overview of **2-Pentanone, 5,5-diethoxy-**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document consolidates available information on its nomenclature, chemical properties, and potential applications, with a focus on its role as a synthetic intermediate.

## Nomenclature and Synonyms

**2-Pentanone, 5,5-diethoxy-** is systematically named 5,5-diethoxypentan-2-one according to IUPAC nomenclature.<sup>[1]</sup> It is also known by several other names, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for **2-Pentanone, 5,5-diethoxy-**<sup>[1]</sup>

Type	Identifier
IUPAC Name	5,5-diethoxypentan-2-one
Synonyms	5,5-Diethoxy-2-pentanone, Levulinaldehyde, 1-(diethyl acetal), 1,1-Diethoxypentan-4-one
CAS Number	14499-41-3
PubChem CID	536886
Molecular Formula	C9H18O3
Molecular Weight	174.24 g/mol

## Physicochemical Properties

The fundamental physicochemical properties of **2-Pentanone, 5,5-diethoxy-** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of **2-Pentanone, 5,5-diethoxy-**

Property	Value	Source
Molecular Weight	174.24 g/mol	PubChem
Molecular Formula	C9H18O3	PubChem
Appearance	Not specified, likely a liquid	-
Boiling Point	Not specified	-
Melting Point	Not specified	-
Density	Not specified	-
Solubility	Not specified	-

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Pentanone, 5,5-diethoxy-** is not readily available in peer-reviewed literature, its structure suggests a straightforward synthesis from levulinic acid or its esters. A general plausible synthetic route involves the acid-catalyzed acetalization of the keto-aldehyde precursor, levulinaldehyde. Levulinaldehyde itself can be derived from the acid-catalyzed hydrolysis of 2-methylfuran.<sup>[2]</sup>

A general procedure for acetal formation from an aldehyde or ketone involves the reaction with an excess of the corresponding alcohol in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the product.

Hypothetical Experimental Protocol for the Synthesis of **2-Pentanone, 5,5-diethoxy-** from Levulinaldehyde:

Materials:

- Levulinaldehyde
- Anhydrous ethanol
- Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)
- Anhydrous solvent (e.g., toluene or benzene)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

#### Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add levulinaldehyde and a 3 to 5-fold molar excess of anhydrous ethanol.
- Add the anhydrous solvent and a catalytic amount of the acid catalyst.
- Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **2-Pentanone, 5,5-diethoxy-**.

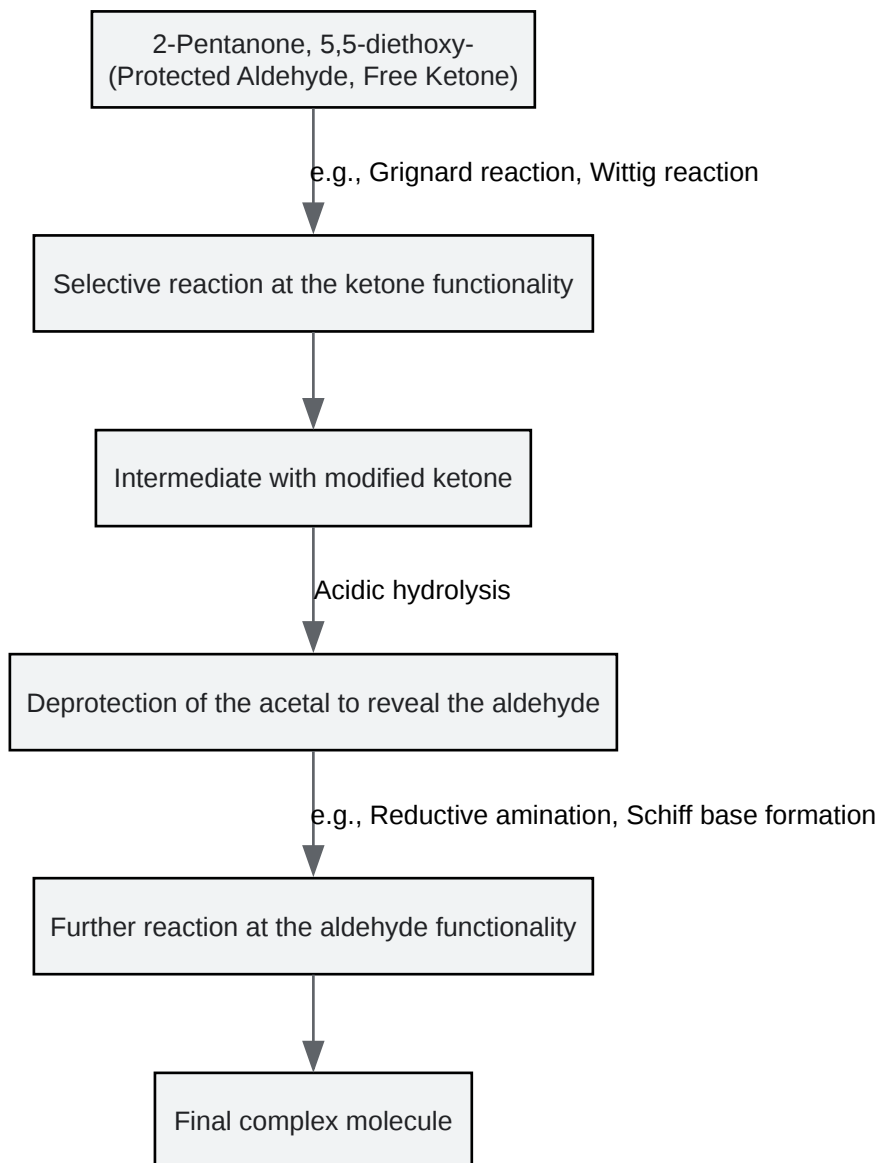
## Applications in Drug Development and Organic Synthesis

**2-Pentanone, 5,5-diethoxy-**, also known as levulinaldehyde diethyl acetal, serves as a valuable bifunctional building block in organic synthesis. The presence of a protected aldehyde (the diethyl acetal) and a ketone functionality allows for selective chemical transformations. This characteristic makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals.

One notable application is its potential use as a precursor in the synthesis of antimalarial drugs, such as chloroquine and its derivatives.<sup>[3][4]</sup> The side chain of these drugs can be constructed using intermediates derived from  $\gamma$ -ketoaldehydes or their protected forms.

The logical workflow for utilizing a protected bifunctional intermediate like **2-Pentanone, 5,5-diethoxy-** in a multi-step synthesis is depicted below.

## Logical Workflow for the Utilization of a Bifunctional Intermediate



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Caption: A logical workflow for the sequential functionalization of **2-Pentanone, 5,5-diethoxy-**.

## Analytical Methods

The analysis and quantification of **2-Pentanone, 5,5-diethoxy-** can be achieved using standard analytical techniques for organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the separation and identification of this compound. The mass spectrum of **2-Pentanone, 5,5-diethoxy-** shows characteristic fragmentation patterns that can be used for its identification.<sup>[1]</sup> A validated GC-MS method would be crucial for quality control and reaction monitoring.<sup>[5]</sup>

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural elucidation of **2-Pentanone, 5,5-diethoxy-**. The <sup>13</sup>C NMR spectrum has been reported in the SpectraBase database.<sup>[1]</sup>

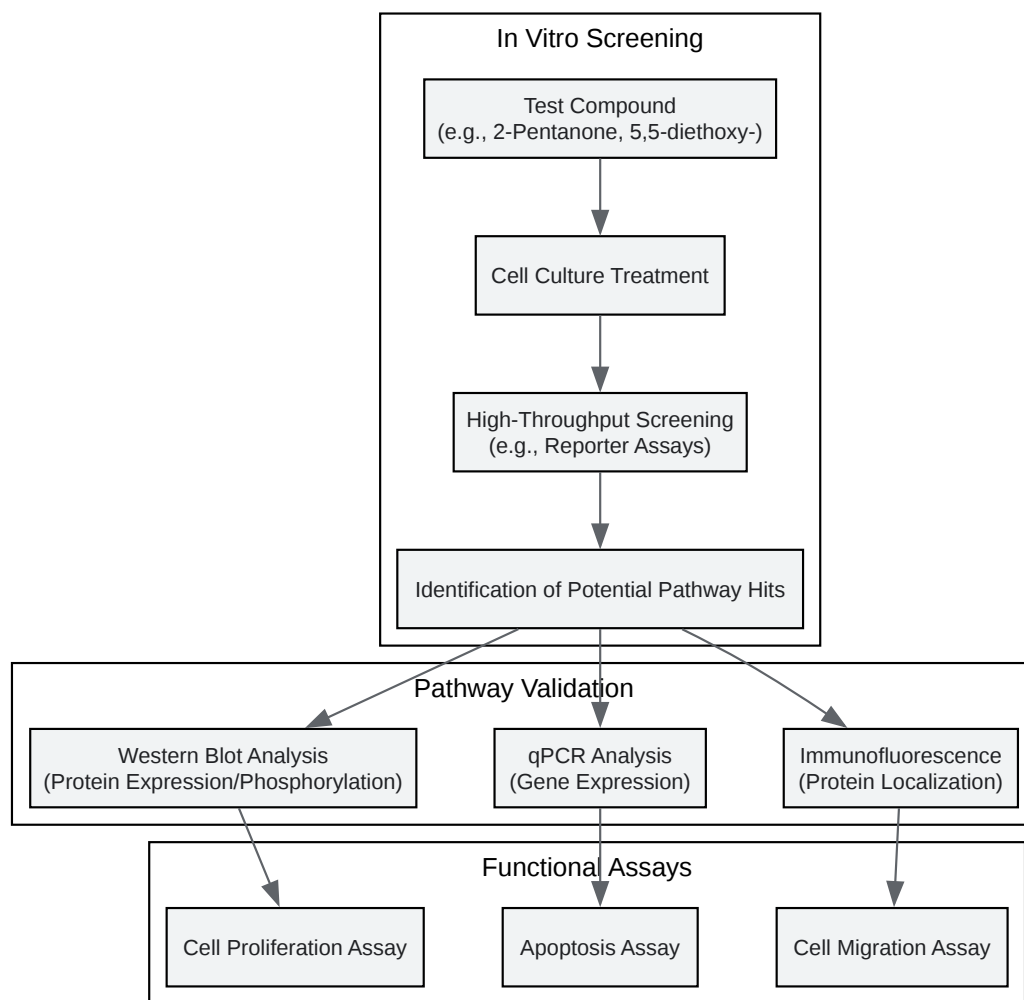
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the ketone carbonyl group (C=O) around 1715 cm<sup>-1</sup>. The C-O stretches of the acetal group would also be present.<sup>[6]</sup>

## Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking **2-Pentanone, 5,5-diethoxy-** to any specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule itself. Further research would be required to investigate any potential interactions with biological systems.

The following diagram illustrates a hypothetical workflow for screening a novel chemical entity for its effects on cellular signaling pathways.

## Experimental Workflow for Signaling Pathway Analysis



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Caption: A general experimental workflow for investigating the impact of a compound on signaling pathways.

## Conclusion

**2-Pentanone, 5,5-diethoxy-** is a versatile chemical intermediate with potential applications in the synthesis of complex organic molecules, including pharmaceuticals. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest significant utility for synthetic chemists. Further research into its synthesis, reactivity, and potential biological activity is warranted to fully explore its capabilities in drug discovery and development.

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